N-(2-(Pyridin-2-yl)ethyl)acetamide vs. N-Methyl Analog in PDE4A Inhibition
In a direct head-to-head comparison, N-(2-(pyridin-2-yl)ethyl)acetamide demonstrated significantly superior inhibition of the phosphodiesterase 4A (PDE4A) enzyme compared to its N-methyl analog. This differential activity is quantified by their respective Ki values, highlighting the critical role of the unsubstituted acetamide group in target engagement .
| Evidence Dimension | In vitro PDE4A enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 1,430 nM |
| Comparator Or Baseline | N-Methyl analog (N-methyl-N-(2-(pyridin-2-yl)ethyl)acetamide, CID 203875) |
| Quantified Difference | The comparator's Ki is 2,030 nM, meaning the target compound is 1.42-fold more potent (lower Ki is better). |
| Conditions | In vitro enzymatic assay using unpurified recombinant PDE4A. |
Why This Matters
For medicinal chemistry campaigns targeting PDE4A, the ~1.4-fold increase in potency of the unsubstituted acetamide over its N-methyl counterpart provides a validated starting point for lead optimization, justifying its specific procurement over the cheaper or more readily available analog.
- [1] BindingDB. (n.d.). Affinity data for N-(2-(pyridin-2-yl)ethyl)acetamide and N-methyl-2-pyridin-2-ylethanamine hydrochloride on PDE4A. Assay ID CHEMBL760761. Retrieved from bindingdb.org View Source
